4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-cyclopropyl-6-methylpyrimidine
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Overview
Description
4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-cyclopropyl-6-methylpyrimidine is a complex organic compound that features a unique structure combining a benzenesulfonyl group, an octahydropyrrolo[3,4-c]pyrrole ring, and a cyclopropyl-methylpyrimidine moiety
Preparation Methods
The synthesis of 4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-cyclopropyl-6-methylpyrimidine involves multiple steps, starting with the construction of the octahydropyrrolo[3,4-c]pyrrole ring. This can be achieved through cyclization reactions involving suitable precursors. The benzenesulfonyl group is typically introduced via sulfonylation reactions using benzenesulfonyl chloride. The final step involves the formation of the cyclopropyl-methylpyrimidine moiety, which can be synthesized through cyclopropanation and subsequent functional group modifications .
Chemical Reactions Analysis
4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-cyclopropyl-6-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the benzenesulfonyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols can replace existing substituents
Scientific Research Applications
4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-cyclopropyl-6-methylpyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a subject of interest in medicinal chemistry.
Industry: The compound can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-cyclopropyl-6-methylpyrimidine involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrimidine ring can interact with nucleic acids, affecting DNA or RNA synthesis. The compound’s overall structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar compounds to 4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-cyclopropyl-6-methylpyrimidine include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Pyrimidine analogs: Compounds with similar pyrimidine rings can have comparable interactions with nucleic acids.
Benzenesulfonyl compounds: These compounds share the benzenesulfonyl group and can undergo similar chemical reactions
The uniqueness of this compound lies in its combination of these structural features, which allows it to exhibit a diverse range of chemical and biological activities.
Properties
Molecular Formula |
C20H24N4O2S |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-2-(2-cyclopropyl-6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C20H24N4O2S/c1-14-9-19(22-20(21-14)15-7-8-15)23-10-16-12-24(13-17(16)11-23)27(25,26)18-5-3-2-4-6-18/h2-6,9,15-17H,7-8,10-13H2,1H3 |
InChI Key |
DRGXWTVKTPRZOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CC4CN(CC4C3)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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